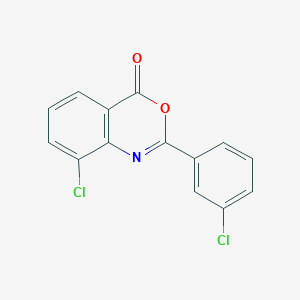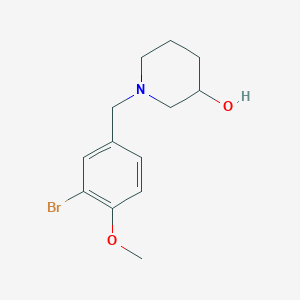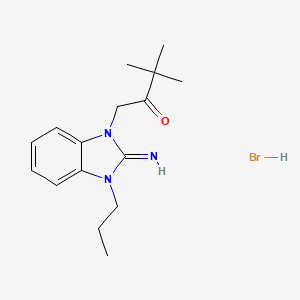![molecular formula C18H20N2O3S B4895925 N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B4895925.png)
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide, also known as Mpscb, is a chemical compound with potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological activities.
Mécanisme D'action
The mechanism of action of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide is not fully understood, but it is believed to act through several pathways. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound has been shown to modulate the activity of ion channels in the brain, such as TRPV1 and ASIC1a, which are involved in pain sensation and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX and LOX enzymes, leading to a decrease in the production of inflammatory mediators. Additionally, this compound has been shown to modulate the activity of ion channels in the brain, leading to a decrease in pain sensation and neuronal excitability. In vivo studies have shown that this compound has analgesic and anti-inflammatory effects, making it a potential candidate for treating pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide has several advantages for lab experiments, including its high purity and yield, making it a suitable compound for scientific research. Additionally, this compound has been shown to have biological activities that make it a potential candidate for developing new drugs. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide. One area of research could be to further investigate the mechanism of action of this compound, which could lead to a better understanding of its biological activities. Additionally, future research could focus on developing new drugs based on the chemical structure of this compound, which could have potential applications in treating various diseases. Finally, future research could investigate the potential use of this compound in treating neurological disorders, such as chronic pain and epilepsy.
Méthodes De Synthèse
The synthesis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide involves several steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with aniline to form 4-{[(4-methylphenyl)sulfonyl]amino}phenylamine. This intermediate is then reacted with cyclobutanecarboxylic acid to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to have biological activities that make it a potential candidate for developing new drugs. This compound has been reported to have anti-inflammatory, analgesic, and antitumor activities, making it a promising compound for cancer treatment. Additionally, this compound has been shown to modulate the activity of certain ion channels in the brain, suggesting its potential use in treating neurological disorders.
Propriétés
IUPAC Name |
N-[4-[(4-methylphenyl)sulfonylamino]phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-11-17(12-6-13)24(22,23)20-16-9-7-15(8-10-16)19-18(21)14-3-2-4-14/h5-12,14,20H,2-4H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQLXSHWFQUAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl}acetamide](/img/structure/B4895859.png)
![1-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4895873.png)
![4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4895880.png)
![2-chloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4895881.png)
![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B4895889.png)
![3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4895895.png)


![ethyl [5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4895916.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide](/img/structure/B4895930.png)
![4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4895935.png)
![N'-[5-(4-bromobenzoyl)-7-cyano-2,3-dihydro-1H-pyrrolizin-6-yl]-N,N-dimethylimidoformamide](/img/structure/B4895936.png)